Propane;sulfuric acid;octahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Praseodymium(III) sulfate octahydrate is a praseodymium compound with the chemical formula Pr₂(SO₄)₃·8H₂O. It is an odourless, whitish-green crystalline salt that readily absorbs water to form pentahydrate and octahydrate forms. This compound is part of the rare earth sulfate family and is known for its stability under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium(III) sulfate octahydrate can be synthesized by dissolving praseodymium oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The resulting solution is then subjected to evaporation and dissolution steps to optimize crystal growth. The crystals of octahydrate are typically grown from a solution obtained by dissolving wet praseodymium oxide powder with sulfuric acid .

Industrial Production Methods: In industrial settings, praseodymium(III) sulfate octahydrate is produced by the crystallization from an aqueous saturated solution at room temperature in a vacuum desiccator under reduced pressure. This method ensures high purity and consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Praseodymium(III) sulfate octahydrate undergoes various chemical reactions, including:

Oxidation: Praseodymium can form different oxides, such as Pr₂O₃ and Pr₆O₁₁, through oxidation reactions.

Reduction: Reduction reactions can convert praseodymium compounds to lower oxidation states.

Substitution: Praseodymium(III) sulfate can participate in substitution reactions with other anions or cations

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents like hydrogen or carbon monoxide.

Substitution: Various salts and acids can be used to facilitate substitution reactions.

Major Products:

Oxidation: Praseodymium oxides (Pr₂O₃, Pr₆O₁₁).

Reduction: Lower oxidation state praseodymium compounds.

Substitution: New praseodymium salts with different anions or cations.

Scientific Research Applications

Praseodymium(III) sulfate octahydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological effects and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a contrast agent in imaging techniques.

Industry: Utilized in the production of high-performance materials, such as magnets, catalysts, and phosphors .

Mechanism of Action

The mechanism of action of praseodymium(III) sulfate octahydrate involves its interaction with molecular targets and pathways. In chemical reactions, praseodymium ions can act as Lewis acids, facilitating various catalytic processes. In biological systems, praseodymium ions may interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Praseodymium(III) sulfate octahydrate can be compared with other praseodymium compounds and rare earth sulfates:

Praseodymium(III) chloride (PrCl₃): A light green solid used in various chemical reactions.

Praseodymium(III) nitrate (Pr(NO₃)₃): A compound used in the synthesis of other praseodymium compounds.

Praseodymium(III) oxide (Pr₂O₃): A green powder used in high-performance materials

Uniqueness: Praseodymium(III) sulfate octahydrate is unique due to its high water absorption capacity, stability under standard conditions, and its ability to form monoclinic crystal structures. These properties make it valuable in various scientific and industrial applications .

Biological Activity

Introduction

Propane; sulfuric acid; octahydrate, also known as propane-2-sulfonic acid octahydrate, is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C₃H₈O₄S |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | Propane-2-sulfonic acid octahydrate |

| InChI Key | HWYYETRZJUYQEI-UHFFFAOYSA-N |

Physical State

Propane; sulfuric acid; octahydrate is typically encountered as a solid or crystalline form, which can dissolve in water to release reactive sulfonic acid groups.

The biological activity of propane; sulfuric acid; octahydrate primarily involves its interaction with various biomolecules. It has been investigated for its potential to modulate enzyme activity and influence cellular signaling pathways. The compound acts as a Lewis acid, facilitating various catalytic processes in biological systems.

Therapeutic Potential

Recent studies have explored the therapeutic properties of this compound, particularly in the context of neuroprotection and anti-inflammatory effects. For instance, similar compounds have shown promise in protecting against ischemic brain damage by inhibiting inflammatory pathways and preserving blood-brain barrier integrity .

Neuroprotective Effects

A notable study examined the effects of propane-2-sulfonic acid derivatives on cerebral ischemia in mice. The results indicated that these compounds could significantly reduce infarct volume and neurological deficits when administered before or shortly after ischemic events. The study highlighted the role of these compounds in downregulating pro-inflammatory cytokines and protecting neuronal cells .

Pharmacological Investigations

Research has also focused on the pharmacological activities of related sulfonic acid compounds. For example, propane-2-sulfonic acid octadec-9-enyl-amide was identified as a dual agonist for PPARα/γ receptors, demonstrating anti-inflammatory effects that could be beneficial in treating conditions associated with chronic inflammation .

Summary of Biological Activities

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Propane-2-sulfonic acid octahydrate | Neuroprotective, anti-inflammatory | PPARα/γ modulation |

| Propane-2-sulfonic acid derivative | Antioxidant properties | Free radical scavenging |

Properties

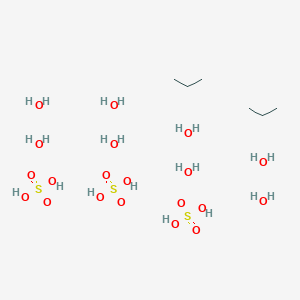

Molecular Formula |

C6H38O20S3 |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

propane;sulfuric acid;octahydrate |

InChI |

InChI=1S/2C3H8.3H2O4S.8H2O/c2*1-3-2;3*1-5(2,3)4;;;;;;;;/h2*3H2,1-2H3;3*(H2,1,2,3,4);8*1H2 |

InChI Key |

HWYYETRZJUYQEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC.CCC.O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.